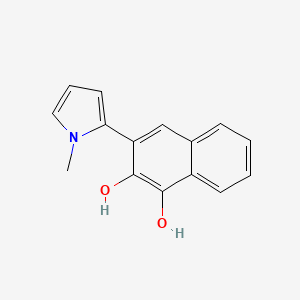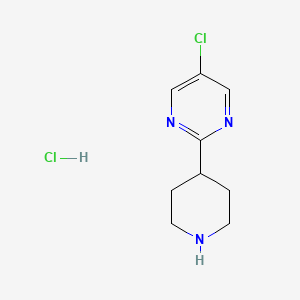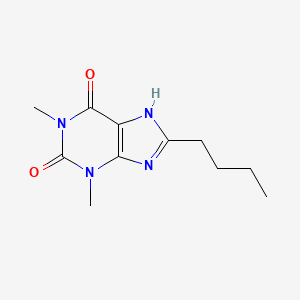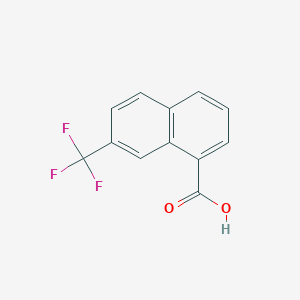![molecular formula C12H21NO2Si B11873365 Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]- CAS No. 87954-22-1](/img/structure/B11873365.png)
Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a trimethylsilyl ethoxy group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Trimethylsilyl Ethoxy Group: The trimethylsilyl ethoxy group is introduced via a reaction with 2-(Trimethylsilyl)ethanol and a suitable chlorinating agent such as thionyl chloride to form 2-(Trimethylsilyl)ethoxymethyl chloride.
Attachment of the Ethanone Moiety: The final step involves the acylation of the pyrrole ring with ethanone using a Friedel-Crafts acylation reaction, typically employing an acid chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, especially in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolic processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)ethanone: Similar structure but with an imidazole ring instead of a pyrrole ring.
2-(Trimethylsilyl)ethanol: A simpler compound with a trimethylsilyl ethoxy group but lacking the pyrrole and ethanone moieties.
Uniqueness: 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)ethanone is unique due to its combination of a pyrrole ring, a trimethylsilyl ethoxy group, and an ethanone moiety, which imparts distinct chemical and biological properties not found in its simpler analogs .
Eigenschaften
CAS-Nummer |
87954-22-1 |
|---|---|
Molekularformel |
C12H21NO2Si |
Molekulargewicht |
239.39 g/mol |
IUPAC-Name |
1-[1-(2-trimethylsilylethoxymethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H21NO2Si/c1-11(14)12-6-5-7-13(12)10-15-8-9-16(2,3)4/h5-7H,8-10H2,1-4H3 |
InChI-Schlüssel |
WITIQQFIVHNWKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CN1COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11873285.png)



![6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B11873299.png)





![2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one](/img/structure/B11873346.png)


